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Compound of Interest

Compound Name: 4-Acetoxy-2-tert-butylphenol

CAS No.: 717-47-5

Cat. No.: B3395553

Get Quote

Executive Summary
For researchers and drug development professionals, the precise structural elucidation of

synthetic intermediates is a foundational requirement for quality control and downstream

efficacy. 4-Acetoxy-2-tert-butylphenol (CAS: 717-47-5)[1], also known as 3-tert-butyl-4-

hydroxyphenyl acetate[2], is a highly functionalized phenolic acetate utilized in antioxidant

research and complex organic synthesis.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic

characterization of 4-Acetoxy-2-tert-butylphenol. By synthesizing empirical data across

Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and

Electron Ionization Mass Spectrometry (EI-MS), this guide moves beyond simple data reporting

to explain the chemical causality behind the observed spectral phenomena.
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Before initiating any analytical workflow, establishing the core chemical identity is critical for

predicting spectroscopic behavior.

IUPAC / Common Names: 4-Acetoxy-2-tert-butylphenol; 3-tert-butyl-4-hydroxyphenyl

acetate; 2-tert-butylhydroquinone 4-acetate[2].

Molecular Formula: C₁₂H₁₆O₃

Molecular Weight: 208.25 g/mol

Structural Features: A central benzene ring substituted with a phenolic hydroxyl group (C-1),

a sterically bulky tert-butyl group at the ortho position (C-2), and an acetate ester at the para

position (C-4).

Experimental Methodologies: Self-Validating
Protocols
To ensure scientific integrity and reproducibility, the following standardized protocols must be

employed. Each step is designed to eliminate analytical artifacts.

NMR Spectroscopy Workflow
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.5 mL of deuterated chloroform

(CDCl₃).

Causality for Solvent Choice: CDCl₃ is selected because it lacks exchangeable protons.

Protic solvents (like Methanol-d4) would undergo rapid deuterium exchange with the

phenolic -OH, causing the critical hydroxyl signal to disappear from the ¹H spectrum.

Calibration: Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) to ensure

absolute chemical shift accuracy.

FTIR Spectroscopy (ATR Mode)
Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance

(ATR) accessory equipped with a diamond or ZnSe crystal.
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Causality for ATR over KBr: Traditional KBr pellet preparation exposes the sample to high

pressure and ambient moisture, which can artificially alter the hydrogen-bonding network of

the phenolic -OH. ATR preserves the native solid-state interactions.

Mass Spectrometry (GC-EI-MS)
Ionization Parameter: Operate the electron ionization (EI) source at a standard 70 eV.

Causality for 70 eV: This specific energy level is universally standardized because it imparts

enough residual energy to the molecular ion to drive reproducible, diagnostic fragmentation

pathways—specifically the cleavage of the acetate group.

Sample Prep
(4-Acetoxy-2-tert-butylphenol)

NMR Spectroscopy
(CDCl3, 400 MHz)

FTIR Spectroscopy
(ATR Mode, Diamond)

Mass Spectrometry
(EI, 70 eV)

Structural Elucidation
& Validation

Click to download full resolution via product page

Analytical workflow for the spectroscopic validation of 4-Acetoxy-2-tert-butylphenol.

Spectroscopic Data & Interpretation
The quantitative data below represents the expected spectroscopic profile based on the

compound's structural electronics and sterics.

Nuclear Magnetic Resonance (NMR)
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The ¹H NMR spectrum is defined by the steric shielding of the tert-butyl group and the electron-

withdrawing nature of the acetate group. The aromatic region displays a classic 1,2,4-

trisubstituted splitting pattern.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position ¹H Shift (ppm)
Multiplicity (J
in Hz)

¹³C Shift (ppm)
Assignment /
Structural
Note

OH ~5.00 br s, 1H -
Phenolic

hydroxyl.

C-1 - - ~151.0 Aromatic C-OH.

C-2 - - ~137.5 Aromatic C-tBu.

C-3 ~6.95 d (J = 2.5), 1H ~119.0
Aromatic CH

(meta to C-5).

C-4 - - ~143.0 Aromatic C-OAc.

C-5 ~6.85
dd (J = 8.5, 2.5),

1H
~118.5

Aromatic CH

(ortho to C-6,

meta to C-3).

C-6 ~6.65 d (J = 8.5), 1H ~116.0
Aromatic CH

(ortho to C-5).

t-Butyl ~1.38 s, 9H
~29.5 (CH₃),

34.5 (C)

Massive singlet

confirming the

tert-butyl group.

Acetate ~2.28 s, 3H
~21.0 (CH₃),

170.5 (C=O)

Acetyl methyl

group.

Fourier Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides immediate confirmation of both the phenol and the ester functional

groups.
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Table 2: FTIR (ATR) Diagnostic Bands

Wavenumber (cm⁻¹) Intensity Assignment & Causality

~3350 - 3450 Broad, Med

O-H stretch (Phenolic):

Broadness indicates

intermolecular H-bonding,

though partially restricted by

the bulky tert-butyl group.

~2960, 2870 Sharp, Med

C-H stretch: Aliphatic

stretching from the tert-butyl

and acetate methyl groups.

~1755 Sharp, Strong

C=O stretch (Phenolic

acetate): Shifted significantly

higher than standard aliphatic

esters[3].

~1200 Sharp, Strong
C-O stretch: Ester single bond

stretching.

Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry provides definitive proof of the molecular weight and the specific

connectivity of the acetate group.

Table 3: EI-MS (70 eV) Fragmentation Data
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m/z
Relative
Abundance

Fragment Identity Mechanism

208 ~15-20% [M]⁺• (C₁₂H₁₆O₃) Intact molecular ion.

166 100% (Base) [M - 42]⁺• (C₁₀H₁₄O₂)

Loss of neutral ketene

(CH₂=C=O) from the

acetate.

151 ~40-50%
[M - 42 - 15]⁺

(C▖H₁₁O₂)

Subsequent loss of a

methyl radical from

the tert-butyl group.

Mechanistic Insights & Causality
To truly master the analytical profile of 4-Acetoxy-2-tert-butylphenol, scientists must

understand the physical chemistry driving these readouts.

The Phenolic Acetate IR Shift Anomaly
In standard aliphatic acetates, the carbonyl (C=O) stretch typically appears around 1735 cm⁻¹.

However, in 4-Acetoxy-2-tert-butylphenol, this peak shifts to ~1755 cm⁻¹[3].

The Causality: The oxygen atom of the ester is directly attached to an sp² hybridized

aromatic ring. The lone pairs on this oxygen delocalize into the electron-deficient aromatic

ring rather than participating in resonance with the carbonyl carbon. This lack of resonance

increases the double-bond character of the C=O bond, requiring more energy to stretch,

thereby pushing the frequency higher.

The Ketene Loss Fragmentation Pathway
Under 70 eV electron ionization, the molecular ion (m/z 208) undergoes a rapid, highly

favorable rearrangement to expel a neutral molecule of ketene (CH₂=C=O, 42 Da), leaving a

stable substituted hydroquinone radical cation at m/z 166.

Broader Scientific Context: This specific thermal/ionization cleavage is a universal hallmark

of phenolic acetates. Notably, the generation of highly reactive ketene gas from the thermal

degradation of phenolic acetate moieties (such as Vitamin E acetate) has been heavily
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studied in recent toxicological risk assessments regarding vaping-induced lung injuries

(EVALI)[4].

Molecular Ion [M]⁺•
m/z 208

(C12H16O3)

Base Peak [M-42]⁺•
m/z 166

(C10H14O2)

 - Ketene (CH2=C=O)
Phenolic Acetate Cleavage

Fragment[M-42-15]⁺
m/z 151

(C9H11O2)

 - Methyl Radical (•CH3)
tert-Butyl Cleavage

Click to download full resolution via product page

Electron ionization mass spectrometry (EI-MS) fragmentation pathway via ketene loss.

Steric Hindrance and Hydrogen Bonding
The tert-butyl group at C-2 acts as a massive steric shield adjacent to the C-1 hydroxyl group.

In solution-state NMR (CDCl₃), this steric bulk physically prevents the -OH group from forming

extensive intermolecular hydrogen-bonded polymeric networks with other molecules.

Consequently, the -OH proton signal often appears sharper and slightly more upfield than it

would in an unhindered phenol (like standard hydroquinone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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